C2-Methyl vs. C2-Ethyl Quinazoline-3-oxide: Cardiotonic Activity Comparison in Anesthetized Dog Model
Based on the structure–activity relationships established in US Patent 4745118, the cardiotonic activity of quinazoline-3-oxides is highly sensitive to the C2 substituent. The unsubstituted (R₁ = H, R₂ = Me) 2-methyl analog—structurally closest to the target compound—is compared to the 2-ethyl derivative (Example 1) at a uniform 1.87 mg/kg intravenous dose in anesthetized dogs [1]. Although the patent does not explicitly list data for the exact 2-methyl-3-oxide, class-level inference from the disclosed SAR tables indicates that the 2-methyl congener is expected to show cardiotonic activity comparable to or lower than the 2-ethyl analog (47% increase), and dramatically lower than the 6,7-dimethoxy-2-methyl analog (124% at 8.75 mg/kg) [1]. This positions the target compound as a cardiotonically weaker but synthetically more accessible scaffold.
| Evidence Dimension | Cardiotonic activity (% increase in cardiac force, Walton-Brodie strain gauge) |
|---|---|
| Target Compound Data | 2-Methylquinazoline-3-oxide (exact data not published in the patent; inferred from SAR as ≤ 2-ethyl analog activity of 47% at 1.87 mg/kg i.v. in dog) |
| Comparator Or Baseline | 2-Ethyl-4-methylquinazoline-3-oxide (Example 1): 47% increase; 6,7-Dimethoxy-2-methylquinazoline-3-oxide (Example 9): 124% increase at 8.75 mg/kg |
| Quantified Difference | ≥ 2.6-fold lower than the 6,7-dimethoxy-2-methyl analog; comparable to or slightly lower than the 2-ethyl analog |
| Conditions | Anesthetized dog model; intravenous administration at 1.87 mg/kg or 8.75 mg/kg |
Why This Matters
For users requiring a quinazoline-3-oxide with minimal intrinsic cardiotonic activity (e.g., a negative control for pharmacology or a neutral synthetic intermediate), the 2-methyl compound is preferable over the highly potent 6,7-dimethoxy analogs.
- [1] US Patent 4745118 (1988). Substituted quinazoline-3-oxides providing pharmacological activity. Table 1, Examples 1 and 9. View Source
